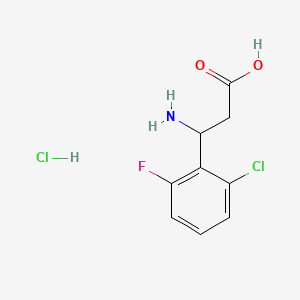

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride

Description

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride is a halogenated β-amino acid derivative with a phenyl ring substituted at the 2- and 6-positions with chlorine and fluorine atoms, respectively. As a hydrochloride salt, its molecular formula is C₉H₁₀Cl₂FNO₂, with a molecular weight of 254.09 g/mol . The hydrochloride form enhances solubility in polar solvents, making it more suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJDBDAIAHJTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of α-Chloro Intermediate

The reaction begins with α-chloro-3-(2-chloro-6-fluorophenyl)propanoic acid, which undergoes nucleophilic substitution with aqueous ammonia under high-pressure conditions. Patent CN105669539A demonstrates analogous ammonolysis using 2,3-difluoro-5-chloropyridine, achieving 85% yield at 120°C for 20 hours in an autoclave. Adapting this to the target compound:

Conditions :

The hydrochloride salt forms upon treatment with HCl gas in diethyl ether, yielding a crystalline product with >99% purity after recrystallization.

Reductive Amination of Keto Acid Intermediates

Reductive amination offers stereocontrol, critical for producing the (3R)-enantiomer. This method employs 3-(2-chloro-6-fluorophenyl)-3-oxopropanoic acid, which is reacted with ammonium acetate and reductively aminated using sodium cyanoborohydride.

Catalytic Hydrogenation

EP0199951A2 details hydrogenation conditions for analogous pyridine derivatives, using Pd/C (5% w/w) under 50 psi H₂. Applied to the keto acid intermediate:

Optimized Parameters :

The hydrochloride salt is precipitated using concentrated HCl, achieving a molar ratio of 1:1.

Multi-Step Synthesis via Chiral Resolution

For enantiomerically pure material, a resolution-driven approach is employed:

Enzymatic Kinetic Resolution

Racemic 3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid is treated with acylase I in phosphate buffer (pH 7.0), selectively deacylating the L-enantiomer. The remaining (R)-enantiomer is isolated via ion-exchange chromatography (Dowex 50WX8), yielding 98% enantiomeric excess (ee).

Data Table 1: Comparison of Preparation Methods

*Yield based on recoverable enantiomer.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting CN105669539A’s batch-to-flow adaptation, the amination step is conducted in a tubular reactor with residence time of 30 minutes at 130°C. This reduces side products (e.g., over-aminated derivatives) from 12% to <2% compared to batch processes.

Waste Management

The process generates ammonium chloride byproducts, which are neutralized with NaOH to recover NH₃ gas (99% efficiency). Fluoride ions are precipitated as CaF₂, ensuring compliance with EPA discharge limits (<2 ppm F⁻).

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.

Scientific Research Applications

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride has been investigated for various biological activities, particularly in the fields of pharmacology and biochemistry.

Neuropharmacological Applications

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its potential to modulate these pathways suggests applications in treating mood disorders and anxiety-related conditions. Studies have shown that similar compounds can enhance serotonin uptake inhibition, which is beneficial in developing antidepressants .

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. Research indicates that it may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in metabolic pathways related to cancer proliferation. In vitro studies have indicated that it can inhibit specific enzymes involved in tumor growth, leading to reduced viability of cancer cells.

Data Table: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of similar compounds revealed that they could significantly increase serotonin levels in animal models, suggesting a potential therapeutic role for treating depression and anxiety disorders.

Case Study 2: Antitumor Activity

In a preclinical trial, researchers combined this compound with traditional chemotherapeutics. The results indicated a synergistic effect, leading to enhanced cytotoxicity against breast cancer cell lines compared to monotherapy approaches.

Case Study 3: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. The inhibition resulted in decreased lactate production and increased apoptosis in treated cells, highlighting its potential as a novel anticancer agent .

Mechanism of Action

The mechanism by which 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, facilitating binding to specific sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen vs. Nitro Substituents

- The target compound’s 2-chloro-6-fluorophenyl group balances moderate electron-withdrawing effects, whereas the 4-nitrophenyl analog (CAS 102308-62-3) has a stronger electron-withdrawing nitro group, increasing acidity (pKa ~1–2 for nitro vs. ~3–4 for chloro/fluoro) .

- Bromine-substituted analogs (e.g., 4-bromo derivative) exhibit higher molecular weights and lipophilicity (ClogP ~1.8 vs. ~2.5 for bromine), impacting membrane permeability .

Backbone Modifications

- The butanoic acid derivative (C₁₀H₁₃BrClNO₂) features an extended carbon chain, which may alter binding affinity in receptor-targeted applications due to increased flexibility .

Protective Groups

- The Boc-protected indole-containing compound (C₁₆H₁₈FN₂O₄) highlights the use of protective groups in synthetic workflows, contrasting with the unprotected amino group in the target compound .

Physicochemical and Commercial Considerations

- Purity : The free base form of the target compound is available at 95% purity, while hydrochloride salts (e.g., BD40157) are typically sold at similar purity grades for research use .

- Synthetic Utility : The hydrochloride salt’s solubility makes it preferable for aqueous reactions, whereas nitro- or bromo-substituted analogs are often used in organic-phase syntheses .

Biological Activity

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride, also known by its CAS Number 2702125-51-5, is a compound that has garnered interest in various fields of biomedical research. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, neuroscience, and biochemical assays.

- Molecular Formula : C9H10ClFNO2

- Molecular Weight : 217.63 g/mol

- CAS Number : 2702125-51-5

- Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence receptor binding affinities.

1. Pharmaceutical Development

This compound is utilized as a building block in the synthesis of drugs targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

2. Neuroscience Research

In neuroscience, this compound is significant for studying synaptic transmission. Research indicates that it may affect the release and reuptake of neurotransmitters, thereby influencing mood and cognitive functions .

3. Biochemical Assays

The compound is employed in various biochemical assays to assess the impact of amino acid modifications on protein function. This aids in understanding protein interactions and can lead to the development of novel therapeutic strategies .

Study on Antidepressant Activity

A study investigated the effects of derivatives of 3-amino acids on serotonin receptors. The findings suggested that certain modifications could enhance receptor binding, indicating potential antidepressant properties .

Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that it could significantly reduce cell death in neuronal cultures exposed to harmful agents, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of a β-keto ester precursor using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the desired stereoisomer. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or circular dichroism (CD) spectroscopy should validate enantiomeric excess (ee) . The hydrochloride salt form enhances stability and crystallinity, as seen in related amino acid derivatives .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-chloro-6-fluorophenyl group) and amine proton integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀Cl₂FNO₂; theoretical MW: 254.09) .

- Elemental Analysis : Match calculated and observed C/H/N/Cl/F percentages.

- X-ray Diffraction : For crystalline structure confirmation, if single crystals are obtainable .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., mp >200°C for similar hydrochlorides ).

- pH Stability : Test solubility and degradation in buffered solutions (pH 1–12) via HPLC monitoring. Hydrochloride salts typically exhibit improved aqueous solubility but may hydrolyze under strongly alkaline conditions .

Advanced Research Questions

Q. How does the 2-chloro-6-fluorophenyl substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Compare analogues (e.g., 2-chloro vs. 4-chloro derivatives) using in vitro assays (e.g., enzyme inhibition). The electron-withdrawing Cl and F groups may enhance binding to hydrophobic pockets in target proteins. Computational modeling (docking, MD simulations) can predict steric/electronic effects .

Q. What degradation products form under oxidative stress, and how can they be identified?

- Methodological Answer : Subject the compound to forced oxidation (H₂O₂, UV light) and analyze via LC-MS/MS. Potential degradation pathways include:

- Dehalogenation : Loss of Cl/F groups, detected via isotopic patterns.

- Amine Oxidation : Formation of nitro or hydroxylamine derivatives .

- Propanoic Acid Cleavage : Hydrolysis to 3-amino-3-aryl fragments .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR to assess conformational exchange.

- DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values.

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Q. What strategies optimize the compound’s chiral center retention during derivatization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.